molecular formula C13H12N2O6 B4992173 3-methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

3-methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B4992173
M. Wt: 292.24 g/mol
InChI Key: WYZPKTOYRYTTRJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is a complex organic compound featuring a nitro group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of an isoindole derivative, followed by the introduction of a butanoic acid side chain through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of automated systems and stringent quality control measures ensures consistency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents to yield various reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are often used under acidic or basic conditions.

Major Products: The major products formed from these reactions include amino derivatives, reduced isoindole compounds, and various substituted isoindole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine: In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the isoindole moiety can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonyl chloride
  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenoic acid

Comparison: Compared to these similar compounds, 3-methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c1-6(2)10(13(18)19)14-11(16)7-4-3-5-8(15(20)21)9(7)12(14)17/h3-6,10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZPKTOYRYTTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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